molecular formula C18H21NO4S B2811208 4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid CAS No. 790272-45-6

4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid

Cat. No.: B2811208
CAS No.: 790272-45-6
M. Wt: 347.43
InChI Key: HZSWWPADEATJSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid moiety attached to a pentamethylphenyl group via a sulfonylamino linkage. The InChI key for this compound is provided, which can be used to generate a 3D structure for more detailed analysis.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

Sulfonic acid analogues of bexarotene, including compounds similar to 4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic acid, have been synthesized and assessed for selective retinoid X receptor (RXR) agonism. These compounds are evaluated for their potential in treating cutaneous T-cell lymphoma (CTCL) with improved biological selectivity and potency compared to existing therapeutics. Modifications to potent RXR agonists can lead to enhanced therapeutic potential with minimal side effects by targeting RXR-dependent receptor pathways more selectively (Heck et al., 2016).

Antimicrobial Activities

Some 4-(substituted phenylsulfonamido)benzoic acids have been synthesized and their antimicrobial activities measured, indicating potential applications in developing new antimicrobial agents. The high yields and characterization of these sulfonamides highlight their significance in medicinal chemistry for combating microbial resistance (Dineshkumar & Thirunarayanan, 2019).

Crystal Structure and Material Properties

The crystal structure, spectroscopic, and thermal properties of similar sulfonamido-benzoic acids have been studied, revealing their potential in material science for applications that require photochromic and heatproof materials. These compounds exhibit intriguing supramolecular structures due to hydrogen bonding and π···π interactions, which could be useful in designing new materials with specific optical and thermal properties (熊静 et al., 2007).

Eco-Friendly Synthesis

Efforts have been made towards the eco-friendly synthesis of Schiff bases incorporating sulfonamido pharmacophores, demonstrating a commitment to greener chemistry practices. Such methodologies not only provide a sustainable route to these compounds but also open up avenues for their application in various fields, including drug development and environmental sustainability (Jagrut et al., 2012).

Enzyme Inhibition

Studies on heteroaryl sulfonamides, structurally related to this compound, have shown them to be potent EP1 receptor selective antagonists. These findings suggest potential therapeutic applications in conditions where EP1 receptor modulation is beneficial (Naganawa et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would depend on its interactions with biological systems, which are not detailed in the available information .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

Properties

IUPAC Name

4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-10-11(2)13(4)17(14(5)12(10)3)24(22,23)19-16-8-6-15(7-9-16)18(20)21/h6-9,19H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSWWPADEATJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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